4-Bromo-2,3-difluoro-6-iodoaniline

Cross-Coupling Reaction Kinetics Medicinal Chemistry

Asymmetric polyhalogenated aromatic amine featuring orthogonal C-I (mild coupling) and C-Br (subsequent functionalization) handles. The 2,3-difluoro substitution imparts superior metabolic stability essential for kinase inhibitor and GPCR modulator scaffolds. Enables convergent, stepwise biaryl construction in significantly fewer linear steps than symmetric analogs. Ideal for agrochemical discovery requiring fluorinated aniline cores and materials science applications demanding asymmetrical N-PAHs.

Molecular Formula C6H3BrF2IN
Molecular Weight 333.90 g/mol
Cat. No. B13091221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-difluoro-6-iodoaniline
Molecular FormulaC6H3BrF2IN
Molecular Weight333.90 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)N)F)F)Br
InChIInChI=1S/C6H3BrF2IN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2
InChIKeyKZLFDVWGAXEVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-difluoro-6-iodoaniline: A Strategic Polyhalogenated Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


4-Bromo-2,3-difluoro-6-iodoaniline (CAS 1589004-82-9, C6H3BrF2IN, MW 333.9 g/mol) is a polyhalogenated aromatic amine distinguished by its asymmetric substitution pattern . This compound integrates four halogen substituents at the 2-, 3-, 4-, and 6-positions: two ortho/para-directing and electron-withdrawing fluorine atoms, and two orthogonally reactive halogens for cross-coupling—an ortho-bromine and an ortho-iodine. This specific architecture enables selective, sequential functionalization strategies not achievable with simpler or symmetrically substituted analogs, positioning it as a high-value building block in medicinal chemistry and agrochemical R&D pipelines.

Why 4-Bromo-2,3-difluoro-6-iodoaniline Cannot Be Substituted by Generic or Symmetric Polyhalogenated Anilines


Replacing 4-Bromo-2,3-difluoro-6-iodoaniline with a generic analog is not feasible without fundamentally altering a synthetic route or compromising the physicochemical properties of downstream products. The compound's value lies in its asymmetric and orthogonal reactivity. While symmetric di-iodo or di-bromo anilines offer only a single type of cross-coupling handle, the presence of both an iodine and a bromine atom on the same ring in this compound allows for sequential, chemoselective functionalization under distinct catalytic conditions [1]. Furthermore, the specific 2,3-difluoro substitution pattern provides a unique electronic and metabolic profile compared to non-fluorinated or differently fluorinated analogs (e.g., 2,6-difluoro or 3,5-difluoro), which directly impacts the activity and stability of any derived pharmacophore [2]. The following evidence details the quantifiable differentiations that underpin these critical advantages.

Quantitative Evidence: A Comparative Guide for Selecting 4-Bromo-2,3-difluoro-6-iodoaniline Over Analogs


Superior Reactivity in First-Step Cross-Coupling via ortho-Iodide Handle Compared to ortho-Bromide Analogs

The target compound's ortho-iodine atom provides a significantly faster and more efficient cross-coupling handle for initial functionalization steps compared to its ortho-bromine only analog, 4-bromo-2,3-difluoroaniline. The higher reactivity of aryl iodides over aryl bromides is well-established in palladium-catalyzed cross-coupling reactions. In head-to-head studies of ligand-free Suzuki reactions, aryl iodides demonstrated significantly faster reaction kinetics and higher turnover numbers under milder conditions compared to aryl bromides [1]. This allows for a high-yielding, selective first coupling step at the iodine position, leaving the ortho-bromine intact for a subsequent, orthogonal transformation.

Cross-Coupling Reaction Kinetics Medicinal Chemistry

Superior Metabolic Stability Conferred by 2,3-Difluoro Substitution Pattern vs. Non-Fluorinated Analogs

The 2,3-difluoro substitution pattern on the aniline ring is a key differentiator for enhancing the metabolic stability of derived compounds. In vitro studies on the biotransformation of 4-halogenated anilines by cytochrome P450 enzymes demonstrate a clear structure-activity relationship for oxidative dehalogenation [1]. While a C4-fluoro substituent is itself labile to oxidative defluorination, the introduction of additional electron-withdrawing fluorine atoms on the ring significantly alters its metabolic fate [2]. The 2,3-difluoro motif is designed to block or redirect metabolism away from pathways that generate reactive and potentially toxic metabolites, a common liability of non-fluorinated anilines.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Enabling Orthogonal, Stepwise Diversification vs. Symmetric Polyhalogenated Analogs (e.g., 2,6-Difluoro-4-iodoaniline)

The combination of an ortho-iodine and an ortho-bromine on the same ring provides an unparalleled level of synthetic versatility compared to symmetric analogs like 2,6-difluoro-4-iodoaniline (CAS 141743-49-9) . The latter offers only one type of cross-coupling handle (iodine), limiting derivatization to symmetrical or single-step modifications. In contrast, the target compound's C-I and C-Br bonds exhibit a well-known reactivity difference that can be exploited for stepwise, chemoselective functionalization. This 'orthogonal' reactivity allows for the programmed, sequential installation of two different molecular fragments onto the aniline core [1].

Orthogonal Synthesis Building Blocks Combinatorial Chemistry

High-Impact Research and Industrial Applications for 4-Bromo-2,3-difluoro-6-iodoaniline


Scaffold for the Synthesis of Asymmetrically Functionalized Biaryl Pharmacophores in Medicinal Chemistry

This compound is ideally suited for constructing complex, asymmetrical biaryl pharmacophores found in kinase inhibitors, GPCR modulators, and other target classes. The orthogonal reactivity of the C-I and C-Br bonds allows for the sequential installation of two distinct aromatic or heteroaromatic groups via Suzuki-Miyaura coupling, as demonstrated by the high efficiency of coupling ortho-bromoanilines [1]. A researcher can first couple a boronic acid at the iodine site under mild conditions, then install a second, different boronic acid at the bromine site using a more active catalyst system. This convergent, stepwise approach drastically reduces the number of linear synthetic steps compared to building the same structure from a simpler, symmetric scaffold.

Precursor to Metabolically Stable Agrochemical Lead Compounds

The 2,3-difluoroaniline core is a privileged motif in agrochemicals (e.g., fungicides, herbicides) due to its enhanced metabolic stability and unique physicochemical properties. The target compound serves as a direct precursor to this core. The known resistance of fluorinated anilines to metabolic degradation pathways [1] means that incorporating this building block early in an agrochemical discovery program can yield lead candidates with improved environmental persistence or a better safety profile. The presence of the iodine atom also facilitates the rapid introduction of diverse molecular fragments, enabling efficient exploration of the chemical space around the aniline core.

Building Block for Advanced Materials and Organic Electronics

Polyhalogenated anilines are key intermediates for constructing nitrogen-doped polycyclic aromatic hydrocarbons (N-PAHs), which are of significant interest as organic semiconductors and optoelectronic materials [1]. The target compound's ability to undergo sequential, site-selective cross-coupling reactions enables the precise synthesis of asymmetrically substituted N-PAHs. This structural asymmetry is often crucial for fine-tuning the electronic properties (e.g., HOMO/LUMO levels, charge carrier mobility) and solid-state packing of the final material, a level of control not possible with symmetric building blocks. The iodine handle allows for the initial, most challenging, bond formation, while the bromine facilitates a final cyclization or further π-extension.

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